molecular formula C10H13F3N4 B14865875 4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine

4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine

Cat. No.: B14865875
M. Wt: 246.23 g/mol
InChI Key: FZQILMQXIZSOOM-UHFFFAOYSA-N
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Description

4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine is a chemical compound that belongs to the class of pyrimidines Pyrimidines are heterocyclic aromatic organic compounds similar to pyridines This compound is characterized by the presence of a piperidine ring and a trifluoromethyl group attached to a pyrimidine core

Preparation Methods

The synthesis of 4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrimidine Core: The pyrimidine core can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative.

    Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide (CF3I) or trifluoromethyl sulfonate (CF3SO3).

    Attachment of the Piperidine Ring: The piperidine ring can be attached through a nucleophilic substitution reaction using piperidine and a suitable leaving group on the pyrimidine core.

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and controlled reaction conditions to ensure consistency and scalability.

Chemical Reactions Analysis

4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3), leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4), resulting in reduced forms of the compound.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring or the pyrimidine core, using reagents such as alkyl halides or acyl chlorides, leading to the formation of substituted derivatives.

The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine has a wide range of scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.

    Biology: This compound is studied for its potential biological activities, including its interactions with enzymes and receptors.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of drugs targeting specific molecular pathways.

    Industry: It is used in the development of agrochemicals, dyes, and other industrial products due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group can enhance the compound’s binding affinity and selectivity for these targets, while the piperidine ring can modulate its pharmacokinetic properties. The exact pathways involved depend on the specific application and target of interest.

Comparison with Similar Compounds

Similar compounds to 4-(Piperidin-4-YL)-6-(trifluoromethyl)pyrimidin-2-amine include:

    4-(Piperidin-4-yl)pyridin-2-amine: This compound has a pyridine core instead of a pyrimidine core, which can result in different chemical and biological properties.

    6-(Trifluoromethyl)pyrimidin-2-amine: This compound lacks the piperidine ring, which can affect its reactivity and interactions with molecular targets.

    4-(Piperidin-4-yl)-2-aminopyrimidine: This compound has a similar structure but may have different substitution patterns, leading to variations in its chemical behavior.

The uniqueness of this compound lies in the combination of the trifluoromethyl group and the piperidine ring attached to the pyrimidine core, which imparts distinct chemical and biological properties.

Properties

Molecular Formula

C10H13F3N4

Molecular Weight

246.23 g/mol

IUPAC Name

4-piperidin-4-yl-6-(trifluoromethyl)pyrimidin-2-amine

InChI

InChI=1S/C10H13F3N4/c11-10(12,13)8-5-7(16-9(14)17-8)6-1-3-15-4-2-6/h5-6,15H,1-4H2,(H2,14,16,17)

InChI Key

FZQILMQXIZSOOM-UHFFFAOYSA-N

Canonical SMILES

C1CNCCC1C2=CC(=NC(=N2)N)C(F)(F)F

Origin of Product

United States

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